molecular formula C17H15F3O4 B8759350 Trifop-methyl CAS No. 65722-22-7

Trifop-methyl

Cat. No. B8759350
M. Wt: 340.29 g/mol
InChI Key: MDXGYOOITGBCBW-UHFFFAOYSA-N
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Patent
US04309562

Procedure details

10 g of α-[4-(4-trifluoromethylphenoxy)phenoxy]propionic acid was reacted with 80 g of methanol in the presence of 5 g of boron trifluoride at 55° to 60° C. for 3 hours. The reaction product was poured into water, and extracted with chloroform. The extract was washed with dilute alkali (i.e., 2-3% NaOH aqueous solution) and water, and dried. Then, the chloroform was evaporated off. The residue was distilled at reduced pressure to afford 7.5 g of the final product having a boiling point of 165° to 167° C./3mmHg. The yield was 74%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:23])([F:22])[C:3]1[CH:21]=[CH:20][C:6]([O:7][C:8]2[CH:19]=[CH:18][C:11]([O:12][CH:13]([CH3:17])[C:14]([OH:16])=[O:15])=[CH:10][CH:9]=2)=[CH:5][CH:4]=1.[CH3:24]O.B(F)(F)F>O>[F:1][C:2]([F:22])([F:23])[C:3]1[CH:4]=[CH:5][C:6]([O:7][C:8]2[CH:19]=[CH:18][C:11]([O:12][CH:13]([CH3:17])[C:14]([O:16][CH3:24])=[O:15])=[CH:10][CH:9]=2)=[CH:20][CH:21]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC(C1=CC=C(OC2=CC=C(OC(C(=O)O)C)C=C2)C=C1)(F)F
Name
Quantity
80 g
Type
reactant
Smiles
CO
Name
Quantity
5 g
Type
reactant
Smiles
B(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The extract was washed with dilute alkali (i.e., 2-3% NaOH aqueous solution) and water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Then, the chloroform was evaporated off
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(OC2=CC=C(OC(C(=O)OC)C)C=C2)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 71.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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